

N,4-dimethylcyclohexan-1-amine CAS number information

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Compound of Interest

Compound Name: *N,4-dimethylcyclohexan-1-amine*

Cat. No.: B3043684

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An In-depth Technical Guide to **N,4-dimethylcyclohexan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N,4-dimethylcyclohexan-1-amine**, a substituted cycloalkylamine with significant potential as a building block in synthetic chemistry and drug discovery. The document details the compound's core physicochemical properties, outlines a robust synthetic methodology via reductive amination, and presents a validated analytical workflow for its characterization and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide discusses its prospective applications and essential safety protocols based on data from analogous structures. By synthesizing technical data with mechanistic insights, this whitepaper serves as an essential resource for professionals engaged in chemical research and pharmaceutical development.

Core Compound Identification

N,4-dimethylcyclohexan-1-amine is a secondary amine featuring a methyl group on the nitrogen atom and a second methyl group at the 4-position of the cyclohexane ring. This structure provides a valuable scaffold for creating more complex molecules. Its specific CAS (Chemical Abstracts Service) number is 90226-23-6.^{[1][2]} It is crucial to distinguish this isomer from related compounds such as 4,4-dimethylcyclohexan-1-amine (CAS: 20615-18-3) or N,N-

dimethylcyclohexylamine (CAS: 98-94-2), as the substitution pattern dictates its steric and electronic properties, and thus its reactivity and potential applications.[3][4][5]

Physicochemical Properties

The fundamental properties of **N,4-dimethylcyclohexan-1-amine** are summarized below. These data are critical for planning synthetic transformations, developing analytical methods, and understanding the compound's behavior in various solvent systems.

Property	Value	Source
CAS Number	90226-23-6	[1][2]
Molecular Formula	C ₈ H ₁₇ N	[1]
Molecular Weight	127.23 g/mol	[1]
IUPAC Name	N,4-dimethylcyclohexan-1-amine	[1]
SMILES	CC1CCC(CC1)NC	[1]
InChI Key	YBPHGVBAJQGYDH-UHFFFAOYSA-N	[1]
Monoisotopic Mass	127.1361 Da	[1]

Synthesis and Mechanistic Rationale

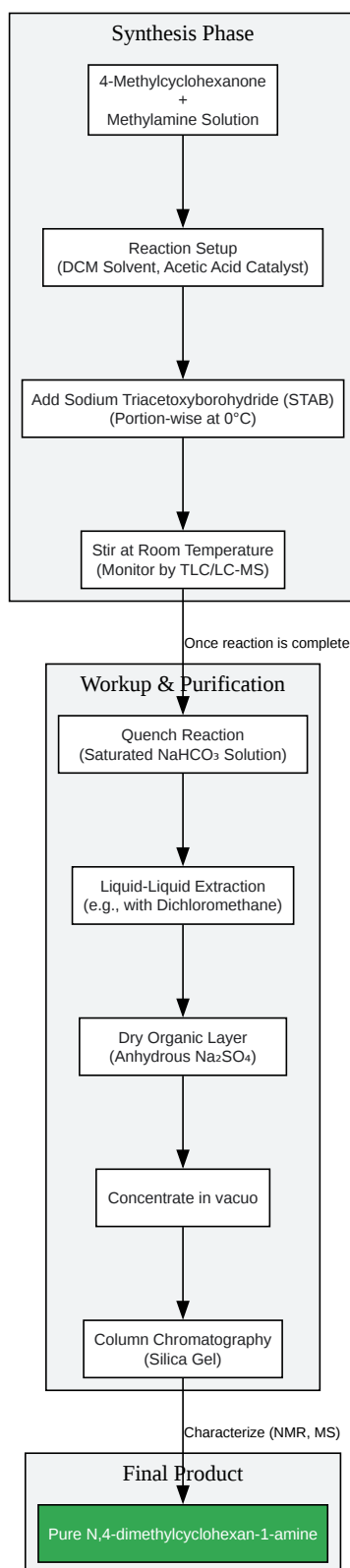
The most direct and widely adopted method for synthesizing secondary amines like **N,4-dimethylcyclohexan-1-amine** is reductive amination. This strategy is favored for its high efficiency and the ready availability of starting materials. The process involves the reaction of a ketone (4-methylcyclohexanone) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality of Experimental Choices:

- **Reactant Selection:** 4-methylcyclohexanone provides the core cyclohexane ring with the required methyl substituent at the 4-position. Methylamine serves as the source for the N-methyl group.

- Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. Unlike stronger reducing agents like lithium aluminum hydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and selectively reduces the imine in the presence of the starting ketone, minimizing side reactions. Catalytic hydrogenation over a metal catalyst like Palladium on carbon (Pd/C) is another robust, scalable alternative.^[6]

Diagram of Synthetic Workflow



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Caption: A typical workflow for the synthesis of **N,4-dimethylcyclohexan-1-amine**.

Experimental Protocol: Reductive Amination

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add 4-methylcyclohexanone (1.0 eq) and dichloromethane (DCM) as the solvent.
- **Amine Addition:** Add a solution of methylamine (1.2 eq, typically in THF or water) to the flask, followed by a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Reductant Addition:** Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).
- **Workup:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir for 30 minutes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil via flash column chromatography on silica gel to obtain the pure **N,4-dimethylcyclohexan-1-amine**.

Analytical Characterization

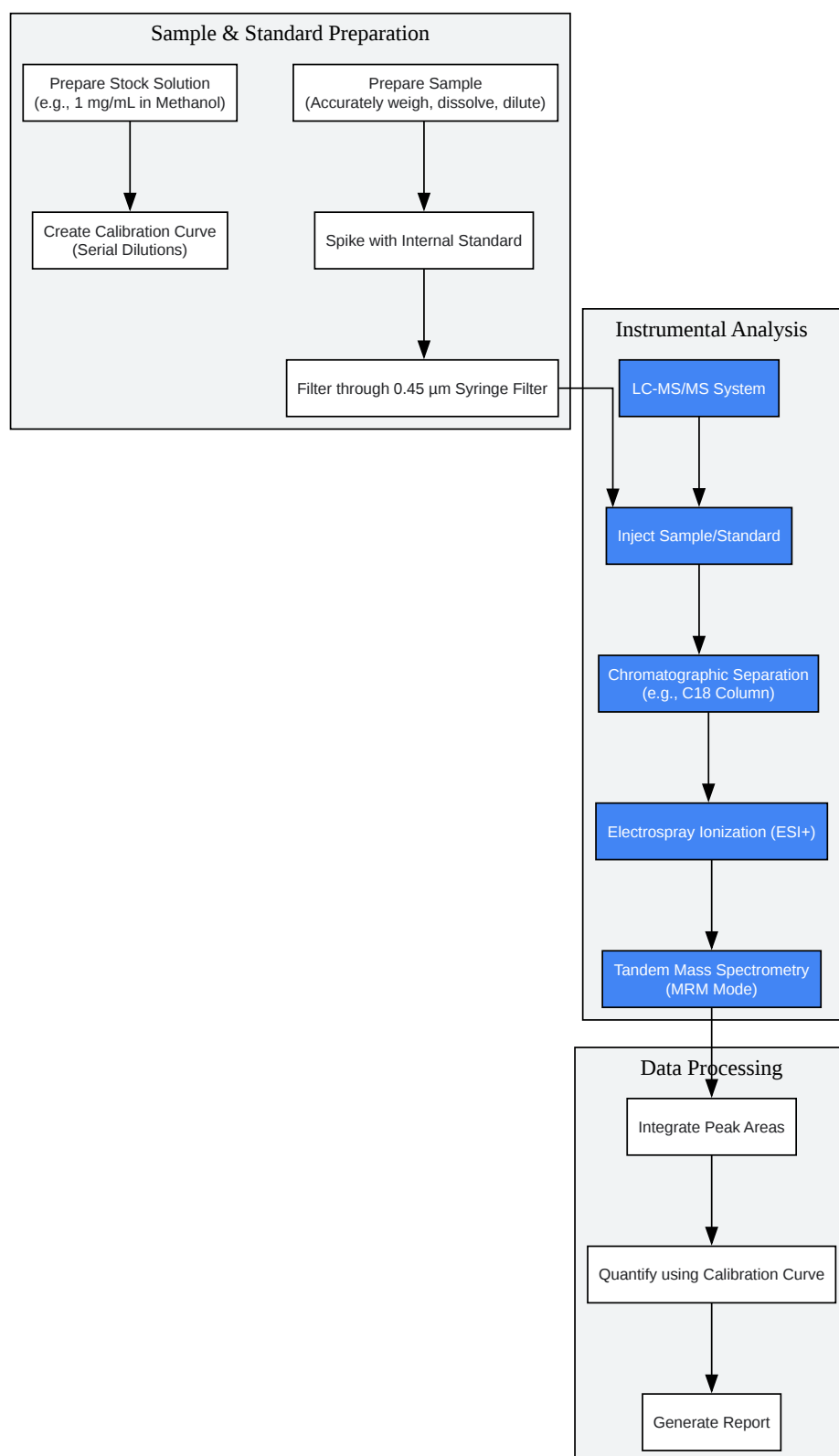
Accurate characterization and quantification of **N,4-dimethylcyclohexan-1-amine** are essential for quality control and research applications. The primary analytical techniques include chromatography and spectroscopy.

- **Chromatography:** High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for separation and quantification.^[7] Ion chromatography is

particularly well-suited for analyzing amines.[8][9] Coupling these separation techniques with Mass Spectrometry (MS) provides definitive identification and high sensitivity.[10][11]

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is the definitive method for structural elucidation, while Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., N-H bond).[12][13]

Diagram of Analytical Workflow (LC-MS/MS)



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Caption: A standard workflow for quantitative analysis by LC-MS/MS.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of **N,4-dimethylcyclohexan-1-amine**.

- Standard Preparation:
 - Prepare a 1 mg/mL primary stock solution of the certified reference standard in methanol.
 - Perform serial dilutions to create a set of calibration standards (e.g., 1-1000 ng/mL).
 - Prepare Quality Control (QC) samples at low, medium, and high concentrations.
- Sample Preparation:
 - Accurately weigh the sample containing the analyte.
 - Dissolve and dilute the sample with an appropriate solvent (e.g., methanol/water) to bring the expected concentration within the calibration range.[\[10\]](#)
 - Add an internal standard (e.g., an isotopically labeled version of the analyte) to all samples, standards, and QCs.
 - Filter the final solutions through a 0.45 µm membrane filter before analysis.[\[10\]](#)
- LC-MS/MS Conditions:
 - LC System: A standard HPLC or UHPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Formic acid is used to promote protonation of the amine for better ionization.
 - MS System: A triple quadrupole mass spectrometer.
 - Ionization: Electrospray Ionization in Positive Mode (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions (a quantifier and a qualifier) for the analyte and internal standard to ensure specificity.
- System Validation & Data Analysis:
 - Inject the calibration standards to generate a calibration curve. The coefficient of determination (R^2) should be ≥ 0.99 .
 - Analyze the QC samples. Their calculated concentrations should be within $\pm 15\%$ of their nominal values.
 - Analyze the prepared samples.
 - Quantify the analyte concentration by interpolating its peak area ratio (analyte/internal standard) against the calibration curve.

Applications in Research & Development

While specific, large-scale industrial applications for **N,4-dimethylcyclohexan-1-amine** are not widely documented, its structure is of significant interest to medicinal and synthetic chemists.

- Pharmaceutical Development: As a substituted cycloalkylamine, it serves as a valuable scaffold or intermediate. The cyclohexane ring provides a rigid, three-dimensional framework, while the secondary amine offers a reactive handle for further functionalization. This makes it a candidate for building libraries of compounds to be tested for various biological activities.[\[14\]](#)[\[15\]](#)
- Organic Synthesis: It can be used as a building block to introduce the N,4-dimethylcyclohexyl moiety into larger, more complex molecules.[\[14\]](#)
- Material Science: Related N,N-dialkyl cyclohexylamines are utilized as catalysts in the production of polyurethane foams and as intermediates for rubber accelerators.[\[16\]](#) This suggests a potential, albeit unexplored, role in polymer chemistry.

Safety & Handling

No specific safety data sheet (SDS) for **N,4-dimethylcyclohexan-1-amine** (CAS 90226-23-6) was found in the initial search. However, based on closely related structures, significant

hazards should be anticipated.

- Anticipated Hazards:
 - Corrosivity: Analogous compounds like 4,4-dimethylcyclohexan-1-amine and other N,N-dimethylcycloalkylamines are classified as causing severe skin burns and eye damage (GHS Hazard H314).^{[4][16][17][18]}
 - Toxicity: Many amines are harmful if swallowed (H302) and can be toxic in contact with skin or fatal if inhaled.^{[16][17]}
- Recommended Precautions:
 - Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.^[16]
 - Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.^[17]
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.
 - Spills: In case of a spill, evacuate the area. Use appropriate absorbent material and dispose of it as hazardous waste.

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling **N,4-dimethylcyclohexan-1-amine**.

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